molecular formula C15H11BrN2O3 B2549566 N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide CAS No. 2034488-35-0

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide

Cat. No.: B2549566
CAS No.: 2034488-35-0
M. Wt: 347.168
InChI Key: ZRNBPHXBQRMZLD-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-5-bromonicotinamide is a synthetic organic compound featuring a bifuran core linked via a methylene group to a 5-bromonicotinamide moiety. The bifuran system ([2,3'-bifuran]) consists of two fused furan rings, contributing rigidity and π-conjugation, while the 5-bromonicotinamide group introduces a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide functional group.

Properties

IUPAC Name

5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(21-13)10-3-4-20-9-10/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNBPHXBQRMZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bifuran derivative with a bromonicotinamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine and 2,5-furandicarboxylic acid can be reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation . This method allows for efficient synthesis with good yields.

Industrial Production Methods: While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide are not well-documented, the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for larger production. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The bromonicotinamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the nicotinamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromonicotinamide group can modulate enzymatic activity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS: 2034341-77-8)
  • Structural Differences : Replaces the 5-bromonicotinamide group with a 2-(trifluoromethyl)benzamide. The trifluoromethyl group is strongly electron-withdrawing, while the bromine in the target compound offers moderate electronegativity and enhanced van der Waals interactions.
  • Physicochemical Properties :

    Property N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide N-([2,3'-Bifuran]-5-ylmethyl)-5-bromonicotinamide (Predicted)
    Molecular Weight 335.28 g/mol ~365.2 g/mol (estimated)
    Boiling Point 288.3±40.0 °C Higher (due to bromine’s polarizability)
    Density 1.315±0.06 g/cm³ ~1.4–1.5 g/cm³ (predicted)
    pKa 13.15±0.46 Lower (pyridine nitrogen may reduce basicity)
  • Functional Implications : The benzamide derivative’s trifluoromethyl group enhances lipid solubility, whereas the bromine in the target compound may improve halogen bonding in biological systems.

B. Purine-Based Analogues (e.g., Compounds 17f, 18a–d from )
  • Structural Differences : Feature a purine core with bipyridine or indole substituents instead of a bifuran-nicotinamide scaffold. For example, N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-phenyl-9H-purin-6-amine (18a) includes a purine ring, isopropyl group, and phenyl substitution.
  • Functional Implications : The purine derivatives exhibit CDK inhibitory activity due to their ability to mimic ATP-binding motifs. In contrast, the target compound’s bifuran-nicotinamide structure may target distinct enzyme pockets, leveraging bromine’s halogen bonding and the pyridine’s hydrogen-bonding capacity.

Electronic and Steric Profiles

  • Bifuran vs. However, bipyridine’s nitrogen atoms improve coordination with metal ions or polar residues in enzymes.
  • Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius and polarizability may increase binding affinity in hydrophobic pockets, whereas the trifluoromethyl group’s electronegativity stabilizes adjacent charges in enzymatic active sites.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bifuran moiety and a brominated nicotinamide ring. The molecular formula is C12H10BrN2OC_{12}H_{10}BrN_{2}O, and it possesses a molecular weight of approximately 284.12 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for energy metabolism and cellular repair processes .
  • Receptor Binding : this compound can bind to various receptors, potentially modulating signal transduction pathways. This interaction can lead to changes in cellular functions and may influence processes such as apoptosis and cell proliferation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Anticancer Activity : In studies assessing its cytotoxic effects on cancer cell lines, the compound showed promising results by inducing apoptosis in specific tumor types. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. It was found to inhibit the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, particularly noted in breast cancer cells .
  • Another investigation focused on its effects on microbial biofilms demonstrated that the compound could disrupt biofilm formation in Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains.

Data Table: Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInterferes with NAD+ biosynthesis
Receptor ModulationAlters signaling pathways

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